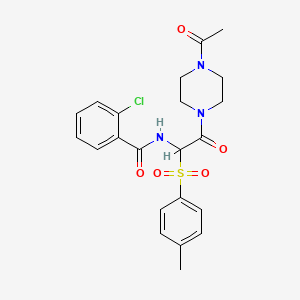

N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-2-chlorobenzamide

Description

Properties

IUPAC Name |

N-[2-(4-acetylpiperazin-1-yl)-1-(4-methylphenyl)sulfonyl-2-oxoethyl]-2-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O5S/c1-15-7-9-17(10-8-15)32(30,31)21(24-20(28)18-5-3-4-6-19(18)23)22(29)26-13-11-25(12-14-26)16(2)27/h3-10,21H,11-14H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKHFVDESIBMDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N2CCN(CC2)C(=O)C)NC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-2-chlorobenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps involve:

Cyclization: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU to form protected piperazines.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-2-chlorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the acetyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and piperazine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-2-chlorobenzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-2-chlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The compound is compared to analogs with modifications in the piperazine substituent , benzamide substituent , or linker groups . Key examples include:

Table 1: Structural and Molecular Comparisons

Key Observations:

Chlorine Position : The target compound’s 2-chlorobenzamide differs from the 3-chloro isomer (), where ortho-substitution may enhance steric hindrance or alter binding to hydrophobic pockets .

Benzamide Substitutions: Analogs with 4-fluorophenoxy and trifluoromethyl groups () exhibit antimalarial activity, suggesting that bulkier substituents may enhance target engagement .

SAR Insights:

- Piperazine Acetylation: The acetyl group in the target compound may balance solubility and membrane permeability compared to formyl (, Compound 18) or 2,2-dimethylpropanoyl (, Compound 19) derivatives .

- Linker Impact: The tosylethyl group in the target compound contrasts with phenoxy linkers in , which may reduce steric hindrance while maintaining sulfonamide-mediated stability .

- Anti-Proliferative Activity : Isatin-derived analogs () demonstrate that fusion with heterocyclic systems (e.g., pyrimidine) enhances activity, suggesting opportunities for hybridizing the target compound’s benzamide with similar motifs .

Biological Activity

N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-2-chlorobenzamide is a complex organic compound with significant potential in medicinal chemistry, particularly for its biological activities. This article details the compound's synthesis, biological properties, and potential applications, supported by relevant research findings.

Chemical Structure and Synthesis

This compound features a piperazine ring, a benzamide group, and a tosyl group. The synthesis typically involves several steps:

- Preparation of Piperazine Derivative : The initial step often includes the cyclization of 1,2-diamine derivatives with sulfonium salts.

- Deprotection and Cyclization : Following the formation of protected piperazines, deprotection occurs using thiols, leading to the formation of piperazinopyrrolidinones.

- Final Product Formation : The final compound is obtained through further reactions that may involve oxidation or substitution processes under controlled conditions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies on N-substituted chloroacetamides have demonstrated effectiveness against various pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus and MRSA) and yeast (Candida albicans). The biological activity is influenced by the chemical structure, particularly the nature of substituents on the phenyl ring .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Pathogen | Activity Level |

|---|---|---|

| N-(4-chlorophenyl) chloroacetamide | Staphylococcus aureus | High |

| N-(4-fluorophenyl) chloroacetamide | Escherichia coli | Moderate |

| N-(3-bromophenyl) chloroacetamide | Candida albicans | Moderate |

The antimicrobial efficacy is attributed to the ability of these compounds to penetrate bacterial membranes effectively due to their lipophilicity. This characteristic facilitates interaction with bacterial receptors and enzymes, disrupting essential cellular functions .

Case Studies

A study focused on twelve newly synthesized N-substituted phenyl derivatives demonstrated a correlation between structural modifications and antimicrobial potency. The researchers employed quantitative structure-activity relationship (QSAR) analysis to predict biological activity based on molecular descriptors and biophysical properties .

Key Findings from Case Studies:

- Compounds bearing halogenated substituents showed enhanced activity against Gram-positive bacteria.

- Structural variations significantly influenced lipophilicity and membrane permeability.

Potential Therapeutic Applications

In addition to antimicrobial properties, this compound is being investigated for its potential therapeutic applications in treating neurological disorders and certain cancers. The compound's unique functional groups may interact with specific biological targets, leading to beneficial pharmacological effects .

Q & A

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Perform reactions in fume hoods due to potential hydrogen bromide gas release during tosyl cleavage .

- Waste disposal : Follow OSHA guidelines for halogenated waste, utilizing authorized disposal services .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.